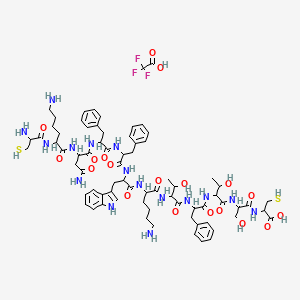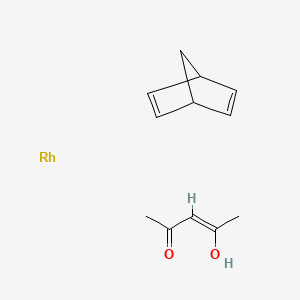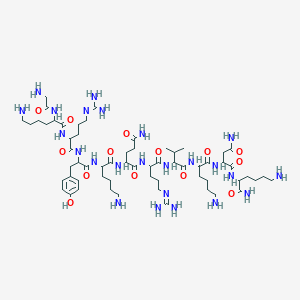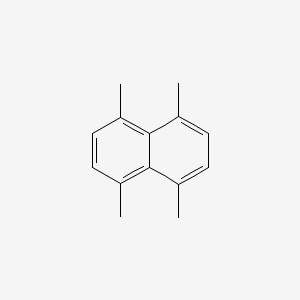
H-Cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys-OH is a peptide consisting of a sequence of amino acids. This peptide is a derivative of somatostatin, a hormone that inhibits the secretion of several other hormones such as growth hormone, insulin, and glucagon .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS) , a method where the peptide is assembled step-by-step on a solid support. The process begins with the attachment of the C-terminal amino acid to a resin. Each subsequent amino acid is then added sequentially, with protective groups used to prevent unwanted side reactions. The peptide is then cleaved from the resin and purified .
Industrial Production Methods
In industrial settings, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Typically performed using mild oxidizing agents such as iodine or air oxidation.
Reduction: Commonly carried out using DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Achieved through SPPS by incorporating different amino acids during the synthesis process.
Major Products Formed
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Containing free thiol groups after reduction of disulfide bonds.
Peptide analogs: Created by substituting specific amino acids.
Scientific Research Applications
The peptide has a wide range of applications in scientific research:
Mechanism of Action
The peptide exerts its effects by binding to somatostatin receptors (SSTRs) , which are G-protein-coupled receptors. Upon binding, it inhibits the release of various hormones by interfering with intracellular signaling pathways. This inhibition is mediated through the reduction of cyclic adenosine monophosphate (cAMP) levels and the activation of protein phosphatases .
Comparison with Similar Compounds
Similar Compounds
Somatostatin: The natural hormone from which this peptide is derived.
Octreotide: A synthetic analog of somatostatin with a longer half-life.
Lanreotide: Another synthetic analog used for similar therapeutic purposes.
Uniqueness
This peptide is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activities compared to other somatostatin analogs. Its ability to form stable disulfide bonds also contributes to its stability and efficacy .
Properties
Molecular Formula |
C73H99F3N16O19S2 |
|---|---|
Molecular Weight |
1625.8 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[6-amino-2-[(2-amino-3-sulfanylpropanoyl)amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C71H98N16O17S2.C2HF3O2/c1-39(89)58(69(101)83-52(32-43-22-10-5-11-23-43)67(99)87-59(40(2)90)70(102)84-55(36-88)68(100)85-56(38-106)71(103)104)86-62(94)49(27-15-17-29-73)78-65(97)53(33-44-35-76-47-25-13-12-24-45(44)47)81-64(96)51(31-42-20-8-4-9-21-42)79-63(95)50(30-41-18-6-3-7-19-41)80-66(98)54(34-57(75)91)82-61(93)48(26-14-16-28-72)77-60(92)46(74)37-105;3-2(4,5)1(6)7/h3-13,18-25,35,39-40,46,48-56,58-59,76,88-90,105-106H,14-17,26-34,36-38,72-74H2,1-2H3,(H2,75,91)(H,77,92)(H,78,97)(H,79,95)(H,80,98)(H,81,96)(H,82,93)(H,83,101)(H,84,102)(H,85,100)(H,86,94)(H,87,99)(H,103,104);(H,6,7) |
InChI Key |
ZJWIEPXPIRDHLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[6-Hydroxy-2-(hydroxymethyl)-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15129590.png)
![(1aR)-1,1a,6,7,7a,7bbeta-Hexahydro-1,1,7beta,7abeta-tetramethyl-5H-cyclopropa[a]naphthalen-5-one](/img/structure/B15129597.png)

![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-pentadecanoyloxypropyl] pentadecanoate](/img/structure/B15129616.png)
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylpropanoate](/img/structure/B15129625.png)
![2-[1-(15-Hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl)ethenyl]-5-methyl-2,3-dihydropyran-6-one](/img/structure/B15129630.png)
![(2R,3R,4S,5R,6R)-2-[(2S,3aS,7aS)-1-[2-(1-carboxypropylamino)propanoyl]2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxy-6-methyl-oxane-2-carboxylic acid](/img/structure/B15129635.png)

![3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B15129644.png)
![4-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B15129650.png)




